[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl](2-phenylethyl)amine
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Overview
Description
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine is a chemical compound with the molecular formula C15H22ClN3 and a molecular weight of 279.81 g/mol This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methyl groups, and an amine group attached to a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole with a suitable alkylating agent to introduce the phenylethylamine moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of the alkylating agent under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced amines, and substitution may yield substituted amines or amides .
Scientific Research Applications
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine can be compared with other similar compounds, such as:
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine: Similar in structure but with different substituents on the pyrazole ring.
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine: Similar in structure but with different substituents on the phenylethyl moiety.
The uniqueness of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H21N3 |
---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C15H21N3/c1-3-18-15(13(2)11-17-18)12-16-10-9-14-7-5-4-6-8-14/h4-8,11,16H,3,9-10,12H2,1-2H3 |
InChI Key |
KWRTXGWWGNTRSN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
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